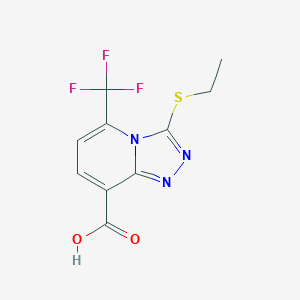
C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F involves its ability to inhibit the activity of certain enzymes, such as PKB and CDK2. This inhibition leads to a decrease in cell proliferation and survival, which makes C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F are still being studied. However, it has been found to have inhibitory effects on certain enzymes, which suggests that it may have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F in lab experiments is its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of anticancer drugs. However, one limitation is that its biochemical and physiological effects are still being studied, which makes it difficult to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F. One direction is to further study its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential applications in the development of anticancer drugs. Additionally, further research can be done to optimize its synthesis method and to study its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F can be achieved through a multi-step process. The first step involves the reaction of 2,6-dichloropyrimidine with 4-methoxyphenylhydrazine to form 4-methoxyphenylhydrazinopyrimidine. This intermediate is then reacted with thioacetic acid to form the thioester intermediate. Finally, the thioester intermediate is reacted with 4,4,4-trifluorobutyric anhydride to form C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F.
Applications De Recherche Scientifique
C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, such as protein kinase B (PKB) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and survival. This makes C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3-ethylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c1-2-19-9-15-14-7-5(8(17)18)3-4-6(16(7)9)10(11,12)13/h3-4H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYDWDNMQOMVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)


![1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893229.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2893236.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2893238.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)


![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)